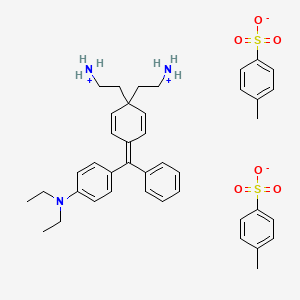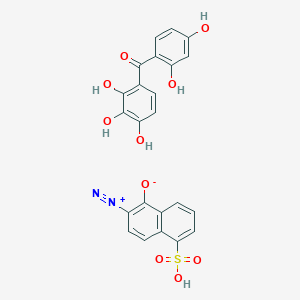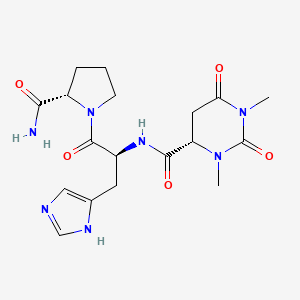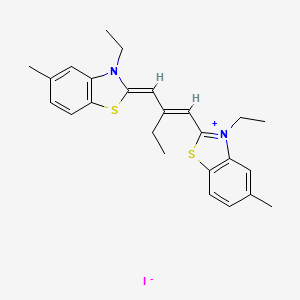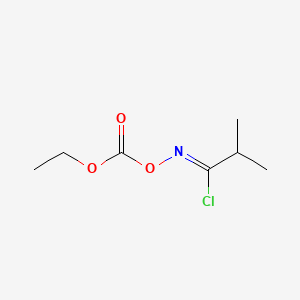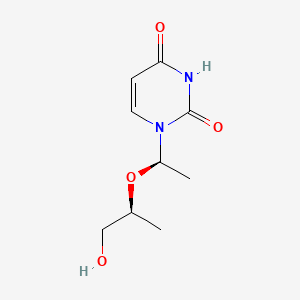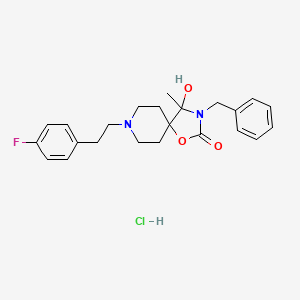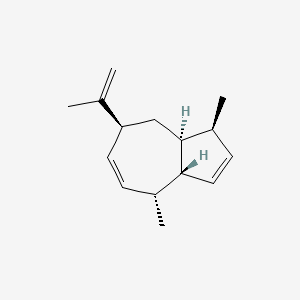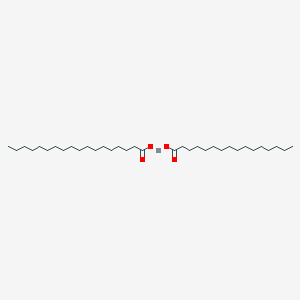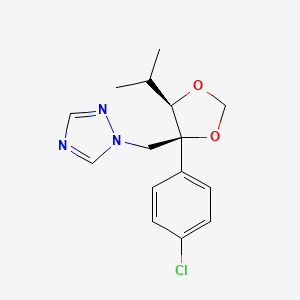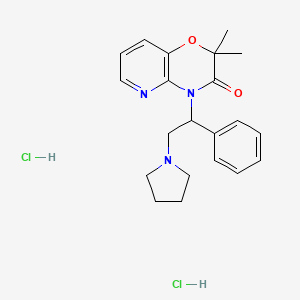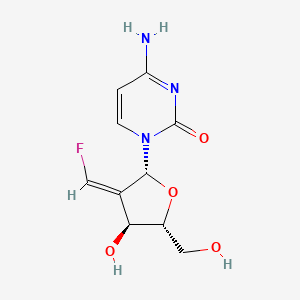
Tezacitabine anhydrous, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tezacitabine anhydrous, (Z)-, involves multiple steps. One of the key steps includes the reaction of labeled fluoromethyl phenyl sulfone with diethyl chlorophosphate and lithium hexamethyldisylazide in tetrahydrofuran (THF) to afford the fluorovinyl sulfone as a mixture of (E) and (Z) isomers. The (Z) isomer is then separated by flash chromatography .
Industrial Production Methods: Industrial production methods for tezacitabine anhydrous, (Z)-, are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective deprotection, and purification steps such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Tezacitabine anhydrous, (Z)-, undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly involving the fluoromethylene group, are significant in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be employed.
Substitution: Reagents like diethyl chlorophosphate and lithium hexamethyldisylazide in THF are used in the synthesis.
Major Products Formed: The major products formed from these reactions include various intermediates leading to the final product, tezacitabine anhydrous, (Z)-.
Applications De Recherche Scientifique
Tezacitabine anhydrous, (Z)-, has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying nucleoside analogues and their chemical properties.
Biology: The compound is investigated for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Tezacitabine anhydrous, (Z)-, is primarily researched for its potential in cancer treatment. .
Industry: While its industrial applications are limited, it is used in pharmaceutical research and development.
Mécanisme D'action
Tezacitabine anhydrous, (Z)-, exerts its effects through multiple mechanisms:
Phosphorylation: It is phosphorylated by cellular kinases into its active diphosphate and triphosphate metabolites.
Inhibition of Ribonucleotide Reductase: The diphosphate form binds to and irreversibly inhibits ribonucleotide reductase, leading to the inhibition of DNA synthesis and tumor cell apoptosis.
Substrate for DNA Polymerase: The triphosphate form acts as a substrate for DNA polymerase, further compromising DNA replication.
Comparaison Avec Des Composés Similaires
Tezacitabine anhydrous, (Z)-, can be compared with other nucleoside analogues such as:
Gemcitabine: Another nucleoside analogue used in cancer treatment, but with a different mechanism of action.
Cytarabine: Used primarily in the treatment of hematological malignancies, with a similar mechanism involving DNA synthesis inhibition.
Fludarabine: Another purine nucleoside analogue with applications in treating hematological cancers
Tezacitabine anhydrous, (Z)-, stands out due to its unique fluoromethylene group, which provides resistance to metabolic deactivation by cytidine deaminase, enhancing its stability and efficacy .
Propriétés
Numéro CAS |
130306-01-3 |
|---|---|
Formule moléculaire |
C10H12FN3O4 |
Poids moléculaire |
257.22 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3Z,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3-/t6-,8+,9-/m1/s1 |
Clé InChI |
GFFXZLZWLOBBLO-HSSIHTFZSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2/C(=C\F)/[C@@H]([C@H](O2)CO)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


